molecular formula C17H22N4O B14908519 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine

Cat. No.: B14908519
M. Wt: 298.4 g/mol
InChI Key: CFEUFEHWAXHGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(benzyloxy)piperidine with 6-methylpyrimidin-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine stands out due to its unique combination of the piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-6-(4-phenylmethoxypiperidin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H22N4O/c1-13-11-16(20-17(18)19-13)21-9-7-15(8-10-21)22-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20)

InChI Key

CFEUFEHWAXHGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCC(CC2)OCC3=CC=CC=C3

Origin of Product

United States

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